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Compound of Interest

Compound Name:
5-(3-Methoxyphenyl)isoxazole-3-

carboxylic acid

Cat. No.: B1349167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal

chemistry, demonstrating a wide range of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on

their performance as xanthine oxidase inhibitors and their potential as anticancer agents.

Experimental data is presented in structured tables, and detailed methodologies for key

experiments are provided to support further research and development.

Xanthine Oxidase Inhibition
A series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and

evaluated for their inhibitory activity against xanthine oxidase, a key enzyme in purine

metabolism implicated in hyperuricemia and gout.[1] The inhibitory activities, expressed as

IC50 values, are summarized in the table below.

Quantitative Data: Xanthine Oxidase Inhibitory Activity
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Compound R IC50 (μM)[1]

5a 2-CN 1.86

5b 3-CN 0.83

5c 4-CN 1.25

5d 3-NO2 4.21

5e 4-NO2 6.33

11a 2-CN 1.12

11b 3-CN 0.45

11c 4-CN 0.98

11d 3-NO2 2.57

11e 4-NO2 3.89

Allopurinol - 2.43

Structure-Activity Relationship (SAR) Analysis:

The data reveals several key SAR trends for xanthine oxidase inhibition:

Effect of Phenyl Ring Substitution: The nature and position of the substituent on the 5-phenyl

ring significantly influence the inhibitory potency.

Cyano vs. Nitro Group: Derivatives bearing a cyano (CN) group are generally more potent

than those with a nitro (NO2) group.[1]

Positional Isomers: For both cyano and nitro substituents, the meta-position (R = 3-CN or 3-

NO2) on the phenyl ring appears to be the most favorable for activity.[1]

Carboxylic Acid vs. Ester: The free carboxylic acid at position 3 of the isoxazole ring is crucial

for activity. Esterification of the carboxylic acid (compounds 11a-e are ethyl esters of 5a-e)

generally leads to a slight decrease or comparable activity, suggesting the free acid may be

important for binding to the enzyme. However, in some cases, the ester form showed slightly

better activity.
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Experimental Protocol: In Vitro Xanthine Oxidase
Inhibition Assay
The inhibitory activity of the 5-phenylisoxazole-3-carboxylic acid derivatives against xanthine

oxidase was determined spectrophotometrically.[1]

Materials:

Xanthine oxidase (from bovine milk)

Xanthine (substrate)

Phosphate buffer (pH 7.5)

Test compounds

Allopurinol (positive control)

Spectrophotometer

Procedure:

A reaction mixture containing the test compound at various concentrations, xanthine oxidase,

and phosphate buffer was pre-incubated.

The reaction was initiated by the addition of the substrate, xanthine.

The formation of uric acid was monitored by measuring the increase in absorbance at 295

nm over time.

The percentage of inhibition was calculated by comparing the rate of uric acid formation in

the presence and absence of the inhibitor.

IC50 values were determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Anticancer Activity
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The isoxazole scaffold is a common feature in many compounds with demonstrated anticancer

properties.[2][3] While a systematic SAR study on a single, coherent series of 5-

phenylisoxazole-3-carboxylic acid derivatives for anticancer activity is not readily available in

the literature, several studies on related isoxazole-carboxamide derivatives provide valuable

insights into their potential and the structural features that may contribute to their cytotoxic

effects.

Quantitative Data: Anticancer Activity of Related
Isoxazole-Carboxamide Derivatives
The following table summarizes the IC50 values of some 5-methyl-3-phenylisoxazole-4-

carboxamide derivatives against various cancer cell lines. It is important to note that these

compounds differ from the primary topic scaffold at position 3 (carboxylic acid vs. carboxamide)

and have a methyl group at position 5.

Compound R Cell Line IC50 (μM)[2]

2a 4-F-Ph B16F1 40.85

Colo205 9.179

HepG2 7.55

HeLa 29.35

2e 3,4-di-Cl-Ph B16F1 0.079

Structure-Activity Relationship (SAR) Insights (General Trends for Isoxazole Derivatives):

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring

are critical for anticancer activity. Electron-withdrawing groups, such as halogens, often

enhance cytotoxic effects.[2]

Amide Linkage: The carboxamide linkage provides a key point for introducing diversity, and

the nature of the amine substituent significantly impacts activity.

Mechanism of Action: Isoxazole derivatives have been reported to exert their anticancer

effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin
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polymerization, and modulation of signaling pathways.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT
Assay)
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

Cancer cell lines

Culture medium and supplements

Test compounds

MTT solution

Solubilization buffer (e.g., DMSO)

Microplate reader

Procedure:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compounds and incubated

for a specified period (e.g., 48 or 72 hours).

After the incubation period, the MTT solution is added to each well. Viable cells with active

metabolism reduce the yellow MTT to a purple formazan product.

The formazan crystals are dissolved by adding a solubilization buffer.

The absorbance of the purple solution is measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

The percentage of cell viability is calculated relative to untreated control cells.
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IC50 values are determined from the dose-response curves.

Visualizations
Experimental Workflow: Synthesis of 5-Phenylisoxazole-
3-Carboxylic Acid Derivatives
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Caption: General synthetic scheme for 5-phenylisoxazole-3-carboxylic acid derivatives.

Signaling Pathway: JAK/STAT Pathway in Cancer
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a

critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its

aberrant activation is frequently observed in various cancers, making it an attractive target for

anticancer drug development. While the direct inhibition of the JAK/STAT pathway by 5-

phenylisoxazole-3-carboxylic acid derivatives is yet to be conclusively demonstrated, many

kinase inhibitors targeting this pathway share structural similarities with the isoxazole scaffold.
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Caption: The JAK/STAT signaling pathway and a potential point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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